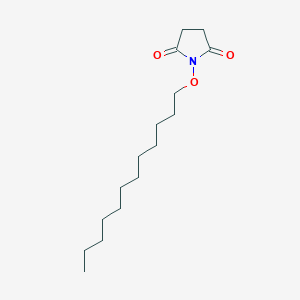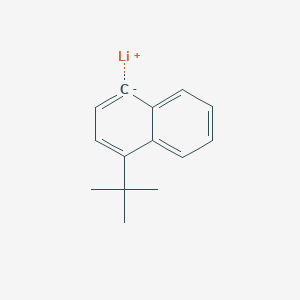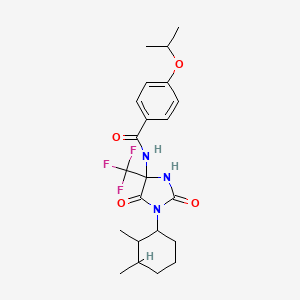![molecular formula C10H12ClNO4S B12616090 (2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid CAS No. 918330-59-3](/img/structure/B12616090.png)
(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid is a chemical compound characterized by the presence of a sulfonamide group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine, followed by the introduction of the butanoic acid moiety. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-[(4-Methylbenzenesulfonyl)amino]butanoic acid
- (2S)-2-[(4-Nitrobenzenesulfonyl)amino]butanoic acid
- (2S)-2-[(4-Fluorobenzenesulfonyl)amino]butanoic acid
Uniqueness
(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its potential as an enzyme inhibitor compared to similar compounds with different substituents on the benzene ring.
Eigenschaften
CAS-Nummer |
918330-59-3 |
|---|---|
Molekularformel |
C10H12ClNO4S |
Molekulargewicht |
277.73 g/mol |
IUPAC-Name |
(2S)-2-[(4-chlorophenyl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C10H12ClNO4S/c1-2-9(10(13)14)12-17(15,16)8-5-3-7(11)4-6-8/h3-6,9,12H,2H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI-Schlüssel |
HUJSFPJYVLVLAP-VIFPVBQESA-N |
Isomerische SMILES |
CC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B12616009.png)
![N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12616010.png)
![2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12616014.png)


![4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B12616044.png)


![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate](/img/structure/B12616067.png)
![4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12616075.png)
![acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B12616080.png)
![3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol](/img/structure/B12616086.png)

![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)
